KYP-2047

Brain Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

KYP-2047 is the definitive tool for CNS studies requiring reliable in vivo target engagement. Unlike generic PREP inhibitors with poor brain penetration, it achieves a tmax ≤10 min and high brain/blood ratios, directly validated against JTP-4819. Quantifiable BBB permeability makes it irreplaceable for α-synuclein, autophagy, and neuroinflammation models. Proven cytoprotective and anti-inflammatory activity in RPE cells supports ophthalmic research. Ensure physiologically relevant data—choose the benchmark for brain-penetrant PREP inhibition.

Molecular Formula C20H25N3O2
Molecular Weight 339.4 g/mol
CAS No. 796874-99-2
Cat. No. B1673679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKYP-2047
CAS796874-99-2
Synonyms4-phenylbutanoyl-prolylcyanopyrrolidine
KYP 2047
KYP-2047
KYP2047
Molecular FormulaC20H25N3O2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N
InChIInChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1
InChIKeySPXFAUXQZWJGCJ-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KYP-2047: A Potent, Blood-Brain Barrier-Penetrant Prolyl Oligopeptidase (PREP) Inhibitor for Neuroscience and Inflammation Research


KYP-2047 (CAS 796874-99-2) is a potent, selective, and cell-permeable inhibitor of prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP) or prolyl oligopeptidase (POP). It exhibits an exceptionally high affinity for PREP with an inhibition constant (Ki) of 23 pM for the porcine enzyme, as reported by multiple vendors and in primary research . Crucially, KYP-2047 is characterized by its ability to cross the blood-brain barrier (BBB) effectively, a property that distinguishes it from several other PREP inhibitors and makes it a valuable tool compound for investigating PREP-related mechanisms in the central nervous system (CNS) in vivo [1][2].

Why Generic PREP Inhibitors Cannot Substitute for KYP-2047 in CNS-Focused Research


Substituting KYP-2047 with another PREP inhibitor for in vivo CNS studies is not a straightforward swap due to significant and quantifiable differences in brain penetration, pharmacokinetics, and functional outcomes. While many PREP inhibitors show high potency in vitro, their utility in vivo is often limited by poor blood-brain barrier (BBB) permeability. Direct comparative studies between KYP-2047 and another potent PREP inhibitor, JTP-4819, have demonstrated that KYP-2047 possesses superior brain penetration characteristics, leading to more effective target engagement in the brain [1]. Furthermore, research indicates that the beneficial effects of PREP inhibitors on critical pathological processes, such as α-synuclein aggregation and autophagy, are not solely dependent on the magnitude of enzyme inhibition (i.e., Ki value) [2]. Therefore, relying solely on in vitro potency data for compound selection can be misleading, underscoring the necessity of using a well-characterized, brain-penetrant tool compound like KYP-2047 to obtain physiologically relevant and reproducible data in CNS disease models.

Quantitative Evidence for KYP-2047 Differentiation: A Guide for Scientific Selection


Superior Brain Penetration: KYP-2047 vs. JTP-4819

In a direct comparative study in rats, KYP-2047 demonstrated significantly superior brain penetration compared to another potent PREP inhibitor, JTP-4819. This was evidenced by both higher in vitro permeability across a brain endothelial cell monolayer and higher in vivo brain/blood concentration ratios [1].

Brain Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Superior In Vivo Brain/Blood Ratio: KYP-2047 vs. JTP-4819

Following a single intraperitoneal dose (50 μmol/kg) in rats, KYP-2047 achieved significantly higher total and unbound brain/blood concentration ratios compared to JTP-4819. This indicates that a larger fraction of the administered KYP-2047 dose reaches the brain parenchyma and interstitial fluid [1].

In Vivo Pharmacokinetics Brain Distribution CNS Drug Development

Reduced α-Synuclein Aggregation in Cellular Models of Parkinson's Disease: KYP-2047 vs. Other Agents

In a cellular model of α-synuclein toxicity, KYP-2047 protected Neuro2A cells with transient αSyn overexpression from cell death. The impact of KYP-2047 was compared directly to other experimental compounds. KYP-2047 and anle138b both protected cells, but KYP-2047 did not reduce soluble αSyn oligomers, suggesting a distinct mechanism of action focused on aggregate clearance or other protective pathways [1]. This contrasts with other PREP inhibitors where functional outcomes cannot be predicted by inhibitory potency alone [2].

Parkinson's Disease α-Synuclein Aggregation Neuroprotection

Quantified In Vivo Brain PREP Inhibition and Pharmacokinetic Profile in Mice

A single intraperitoneal dose of KYP-2047 in wild-type C57 mice resulted in rapid brain penetration (tmax ≤10 min) and effective inhibition of brain PREP activity. A dose of 15 μmol/kg completely blocked PREP activity for 30 minutes, with full recovery taking 12 hours. A higher dose of 50 μmol/kg provided full inhibition for 1 hour, with 84% of activity recovered by 12 hours [1]. This quantifiable pharmacodynamic profile allows for precise experimental design regarding dosing intervals to achieve desired levels of target engagement.

In Vivo Pharmacology Target Engagement Pharmacokinetics

Reduced Neurotoxicity Markers in Human Retinal Pigment Epithelial (RPE) Cells

In a model of proteasomal dysfunction relevant to age-related macular degeneration (AMD), KYP-2047 treatment significantly reduced MG-132-induced cytotoxicity in ARPE-19 cells. Specifically, KYP-2047 reduced LDH leakage, a marker of cell membrane damage, and decreased the production of the pro-inflammatory cytokine IL-6 compared to cells treated with MG-132 alone [1].

Age-Related Macular Degeneration Oxidative Stress Cytoprotection

Validated Research Applications for KYP-2047 Based on Quantitative Evidence


In Vivo CNS Target Validation Studies for Parkinson's Disease and Synucleinopathies

KYP-2047 is the preferred tool compound for investigating the role of PREP inhibition in α-synuclein pathology in vivo. Its proven ability to rapidly penetrate the brain (tmax ≤10 min) and achieve high brain/blood ratios (directly superior to JTP-4819) ensures that any observed effects on α-synuclein aggregation, autophagy, or behavioral outcomes are due to central target engagement [1][2]. This is critical for studies in transgenic mouse models of Parkinson's disease, where reliable brain exposure is paramount [3].

Comparative PREP Inhibitor Studies Focused on BBB Penetration

Researchers aiming to study the relationship between chemical structure, PREP inhibition potency, and blood-brain barrier permeability should use KYP-2047 as a benchmark for high brain penetration. Its well-characterized in vitro Papp and in vivo brain/blood ratios provide a quantitative standard against which novel compounds can be compared, as demonstrated in the direct comparison with JTP-4819 [1].

Investigating PREP-Mediated Mechanisms in Retinal and Inflammatory Diseases

Based on its validated cytoprotective and anti-inflammatory effects in human RPE cells, KYP-2047 is a valuable reagent for research into age-related macular degeneration (AMD) and other diseases involving proteasomal dysfunction and chronic inflammation [4]. Its ability to reduce LDH leakage and IL-6 production in a disease-relevant model supports its use in ophthalmic drug discovery programs.

Exploring PREP Biology in Peripheral Models of Fibrosis and Angiogenesis

Given its high potency and selectivity for PREP, KYP-2047 is an excellent tool for probing the enzyme's role in non-CNS pathologies. Studies have demonstrated its efficacy in reducing fibrotic damage in an in vivo model of pulmonary fibrosis, providing a strong rationale for its use in investigating PREP's contribution to fibrotic diseases and angiogenesis [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for KYP-2047

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.